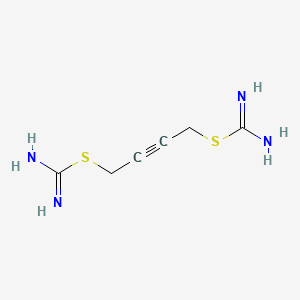
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine typically involves the condensation of indole-3-carboxaldehyde with 3-methoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1H-Indol-3-ylmethylene)-(3-hydroxy-phenyl)-amine
- (1H-Indol-3-ylmethylene)-(4-methoxy-phenyl)-amine
- (1H-Indol-3-ylmethylene)-(3-chloro-phenyl)-amine
Uniqueness
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H14N2O/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-11,18H,1H3 |
Clé InChI |
DCPWMQVQFZFQFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B11702615.png)

![(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702628.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702651.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11702656.png)
![3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide](/img/structure/B11702660.png)
![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11702670.png)

![3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702685.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702696.png)
